molecular formula C23H22N4O3 B11191084 N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide

Cat. No.: B11191084
M. Wt: 402.4 g/mol
InChI Key: OSEYKPMXRGZHFX-UHFFFAOYSA-N
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Description

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-14(28)24-15-6-8-16(9-7-15)27-22(29)12-21(23(27)30)26-11-10-18-17-4-2-3-5-19(17)25-20(18)13-26/h2-9,21,25H,10-13H2,1H3,(H,24,28)

InChI Key

OSEYKPMXRGZHFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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